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Compound of Interest

Compound Name: 3-Ethyl-1-methylpiperazin-2-one

CAS No.: 1214796-54-9

Cat. No.: B2970259

Get Quote

Abstract
This application note details the analytical protocol for the characterization of 3-Ethyl-1-
methylpiperazin-2-one (EMPO), a critical chiral scaffold in the synthesis of kinase inhibitors

and GPCR ligands. Due to the presence of a stereocenter at the C3 position and a secondary

amine at N4, accurate characterization requires a multi-modal approach. This guide provides

validated methodologies for NMR structural assignment, LC-MS/MS fragmentation profiling,

and Chiral HPLC resolution, ensuring high-confidence identification and purity assessment for

drug development workflows.

Introduction & Physicochemical Profile[1][2][3][4]
3-Ethyl-1-methylpiperazin-2-one is a functionalized piperazinone derivative. Its structure

features a tertiary amide (lactam) nitrogen at position 1 and a reactive secondary amine at

position 4, making it a versatile building block.
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IUPAC Name: 3-Ethyl-1-methylpiperazin-2-one[1]

CAS Number: 90485-52-2 (Generic for 3-ethyl isomer; specific salt forms may vary)[2]

Molecular Formula: C₇H₁₄N₂O[1]

Molecular Weight: 142.20 g/mol

SMILES:CCC1C(=O)N(C)CCN1 (Canonical)

Key Physicochemical Properties (Predicted)
Property Value Relevance to Analysis

pKa (Basic N4) ~8.5 - 9.0

Requires high pH mobile

phase or TFA/Formic acid

modifier for retention.

LogP ~0.14
Highly polar; suitable for HILIC

or Aqueous C18 methods.

Solubility High in Water, MeOH, DMSO
Compatible with reversed-

phase LC.

UV Cutoff < 210 nm
Weak chromophore; requires

MS detection or derivatization.

Structural Elucidation Protocol (NMR & MS)
NMR Spectroscopy Strategy
The definitive proof of structure relies on distinguishing the N-methyl group (amide side) from

the ethyl group (alpha-carbon side) and confirming the integrity of the piperazine ring.

Sample Preparation: Dissolve 5–10 mg of sample in 600 µL of DMSO-d₆ or CDCl₃. DMSO-d₆ is

preferred to observe exchangeable protons (if salt form) and prevent aggregation.

Predicted ¹H NMR Assignment (400 MHz, DMSO-d₆):
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Position
Chemical Shift
(δ, ppm)

Multiplicity Integration
Assignment
Logic

N1-CH₃ 2.85 – 2.95 Singlet (s) 3H

Distinctive amide

N-methyl;

deshielded by

C=O.

C3-H 3.10 – 3.20 Triplet (t) or dd 1H

Chiral center

proton; alpha to

carbonyl and

amine.

Ethyl-CH₂ 1.60 – 1.80 Multiplet (m) 2H

Diastereotopic

protons due to

C3 chirality.

Ethyl-CH₃ 0.85 – 0.95 Triplet (t) 3H

Terminal methyl

of the ethyl

chain.

C5-H₂ 2.60 – 2.80 Multiplet (m) 2H

Ring protons

adjacent to

secondary amine

(N4).

C6-H₂ 3.20 – 3.40 Multiplet (m) 2H

Ring protons

adjacent to

amide nitrogen

(N1).

N4-H ~2.0 (broad) Singlet (br s) 1H

Exchangeable;

shift varies with

concentration/pH

.

Validation Check:

COSY: Confirm coupling between C3-H and Ethyl-CH₂.
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HMBC: Verify correlation between N1-CH₃ protons and C2-Carbonyl (~168 ppm).

Mass Spectrometry (LC-MS/MS)
Method: Electrospray Ionization (ESI) in Positive Mode. Parent Ion: [M+H]⁺ = 143.12 m/z.

Fragmentation Logic (MS²): The piperazinone ring typically undergoes ring opening or loss of

side chains.

Loss of Ethyl Group: [M+H - 29]⁺ → m/z 114.

Ring Cleavage (RDA-like): Loss of C2-N1 segment.

Loss of Methylamine: If ring opens at N1.

Figure 1: Proposed ESI-MS fragmentation pathway for 3-Ethyl-1-methylpiperazin-2-one.

Purity & Assay Protocol (HPLC-UV/MS)
Since the molecule lacks a strong chromophore, Low-UV (210 nm) or MS detection is required.

Alternatively, derivatization of the N4 secondary amine with NBD-Cl (4-chloro-7-

nitrobenzofuran) creates a highly fluorescent derivative.

Method A: Direct Analysis (LC-MS Compatible)
Column: Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm) or equivalent charged-surface

hybrid column.

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

Mobile Phase B: Acetonitrile.[3]

Gradient:

0-2 min: 5% B (Isocratic hold for polar retention)

2-10 min: 5% → 60% B

10-12 min: 95% B (Wash)
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Flow Rate: 1.0 mL/min.[4]

Detection: ESI-MS (SIM m/z 143) or UV 210 nm.

Suitability Criteria: Tailing factor < 1.5; Theoretical plates > 5000.

Method B: Derivatization (High Sensitivity)
For trace impurity analysis (e.g., in biological matrices or cleaning validation):

Reaction: Mix 100 µL sample + 100 µL Borate Buffer (pH 9) + 50 µL NBD-Cl (5 mg/mL in

MeOH).

Incubation: 60°C for 30 mins. Stop with 50 µL 1M HCl.

Analysis: HPLC with Fluorescence Detection (Ex 470 nm / Em 530 nm).

Chiral Resolution Protocol
The C3 position creates (R) and (S) enantiomers. Separation is critical for biological activity

assessment.

Chiral HPLC Method
Stationary Phase: Chiralpak IC or IG (Immobilized Polysaccharide derivatives). These are

robust against amine-containing mobile phases.

Mode: Normal Phase (NP) or Polar Organic Mode (POM).

Mobile Phase (NP): n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

Note: Diethylamine (DEA) is mandatory to suppress peak tailing of the basic N4 amine.

Flow Rate: 1.0 mL/min.[4]

Temperature: 25°C.

Detection: UV 220 nm.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.jocpr.com/articles/analytical-method-for-piperazine-in-an-active-pharmaceutical-ingredient-usingchemical-derivatization-and-hplcuv.pdf
https://www.jocpr.com/articles/analytical-method-for-piperazine-in-an-active-pharmaceutical-ingredient-usingchemical-derivatization-and-hplcuv.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2970259?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Method Development:

Figure 2: Chiral method development decision tree.

Impurity Profiling
Common process impurities arise from the synthesis (typically cyclization of N-methyl-

ethylenediamine derivatives).

Impurity Origin Detection Strategy

N-Methylpiperazin-2-one
Des-ethyl analog (Starting

material impurity)
LC-MS (m/z 115)

Ethylenediamine derivatives
Incomplete cyclization (Ring

open)
HILIC-MS (Highly polar)

Oxidized degradants N-Oxide formation (at N4) LC-MS (+16 Da shift)

Protocol:

Prepare a high-concentration sample (1 mg/mL).

Inject using Method A (Gradient).

Integrate all peaks >0.05% area.

Use MS spectra to assign "Ring Open" vs "Ring Closed" impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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